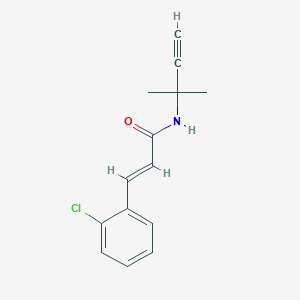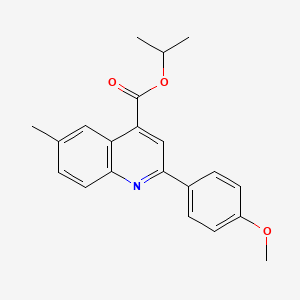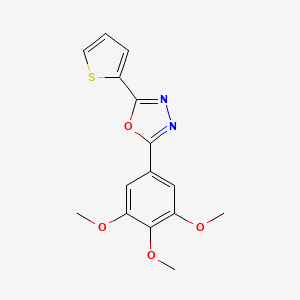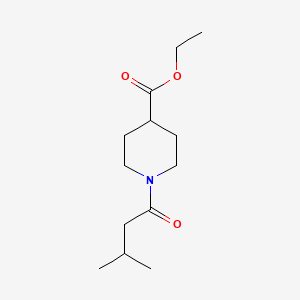![molecular formula C18H20FN3O2 B5568780 1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5568780.png)
1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of a fluorophenyl and a nitrophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-fluorobenzyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The fluorophenyl group can be subjected to electrophilic aromatic substitution reactions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 1-[(3-fluorophenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine.
Reduction: Various substituted piperazines depending on the reagents used.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its fluorophenyl and nitrophenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
- 1-[(3-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
- 1-[(3-fluorophenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine
Uniqueness
1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the specific combination of fluorophenyl and nitrophenyl groups attached to the piperazine ring
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-18(7-5-15)22(23)24/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTODTNOGKWVQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B5568737.png)

![2-[4-[2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)
![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![4-(4-Cyclohexylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine](/img/structure/B5568796.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)

